2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes this compound, often involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For instance, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of this compound comprises a pyridine ring with a trifluoromethyl group, a methoxy group, and a chlorine atom attached to it .Chemical Reactions Analysis
The chloride in this compound can be transformed into different intermediates, such as 4H-pyran-4-one, by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group, the methoxy group, and the chlorine atom .Scientific Research Applications
Pathways in Organic Chemistry
Research by Gros, Choppin, and Fort (2003) explored the lithiation pathway of 2-chloro and 2-methoxypyridine, which are structurally related to 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine. They focused on the lithiation process and proposed a mechanism involving precomplexation and the formation of a dilithio pyridine intermediate (P. Gros, S. Choppin, & Y. Fort, 2003).
Inorganic Chemistry and Complex Formation
Nückel and Burger (2001) reported on the synthesis of square-planar, terdentate aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes, starting from compounds including methoxy- and triflate-substituted pyridines. They developed novel synthetic approaches for these complexes, highlighting the versatility of pyridine derivatives in coordination chemistry (Stefan Nückel and P. Burger, 2001).
Antimicrobial Activities and DNA Interaction
Evecen et al. (2017) investigated 2-chloro-6-(trifluoromethyl)pyridine, closely related to the specified compound, for its antimicrobial activities and interaction with DNA. They used various spectroscopic methods and theoretical calculations to explore its properties and interactions, providing insights into the potential biological applications of similar pyridine derivatives (M. Evecen, M. Kara, Ö. İdil, & H. Tanak, 2017).
Synthesis and Structural Analysis
Sharma, Yadav, and Singh (2011) conducted ab-initio Hartree-Fock and Density Functional Theory calculations on 2-chloro-6-methoxy-3-nitropyridine, which shares structural similarities with the compound . Their research provided valuable insights into the vibrational spectra and structural parameters of such molecules, contributing to our understanding of pyridine derivative synthesis and properties (Anamika Sharma, M. K. Yadav, & M. Singh, 2011).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the synthesis of agrochemicals and pharmaceuticals . They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are often used as intermediates in the synthesis of complex molecules, suggesting that they may be involved in various biochemical pathways depending on the final product.
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can often enhance its metabolic stability, lipophilicity, and bioavailability .
Result of Action
It’s known that trifluoromethylpyridine derivatives often exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
It’s known that the biological activity of pyridine heterocyclic compounds after adding fluorine is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical transformations. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of new chemical bonds or the modification of existing ones. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage, disruption of metabolic processes, or induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to plasma proteins may facilitate its transport through the bloodstream, while interactions with cellular transporters can determine its uptake and distribution within different cell types .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Properties
IUPAC Name |
2-chloro-3-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYYYRJKKWLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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